
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Approaches: The development of new synthetic methodologies for pyrimidine and pyrazole derivatives, including N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide, has been reported. Microwave irradiative cyclocondensation techniques have been utilized for the synthesis of pyrimidine-linked pyrazole heterocyclics, showing significant efficiency in terms of reaction times and yields (Deohate & Palaspagar, 2020).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial Activity: Synthesized compounds, including those related to the query compound, have been evaluated for their antimicrobial potential. Research indicates that these compounds exhibit activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Mishra et al., 2010).
- Anticancer and Anti-inflammatory Properties: Pyrazolo[3,4-d]pyrimidines derivatives, a class related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the potential therapeutic applications of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Pharmacological Insights
- Adenosine Receptor Affinity: Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which shares a structural motif with the query compound, demonstrates selective affinity towards A1 adenosine receptors. These findings indicate the potential for designing new pharmacological agents targeting these receptors for cognitive and neurological disorders (Harden et al., 1991).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide involves the condensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol. This intermediate is then reacted with propylamine to form 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one. The resulting compound is then reacted with guanidine to form 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is then acylated with isonicotinoyl chloride to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide.", "Starting Materials": [ "3-methyl-1H-pyrazol-5-amine", "ethyl acetoacetate", "propylamine", "guanidine", "isonicotinoyl chloride" ], "Reaction": [ "Condensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol", "Reaction of 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol with propylamine to form 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one", "Reaction of 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one with guanidine to form 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine", "Acylation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with isonicotinoyl chloride to form N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide" ] } | |
CAS RN |
1210917-27-3 |
Product Name |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide |
Molecular Formula |
C17H18N6O2 |
Molecular Weight |
338.371 |
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-13-10-15(24)21-17(19-13)23-14(9-11(2)22-23)20-16(25)12-5-7-18-8-6-12/h5-10H,3-4H2,1-2H3,(H,20,25)(H,19,21,24) |
InChI Key |
DHVFQCYZZDKARG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=NC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
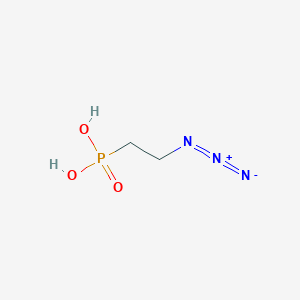
![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)


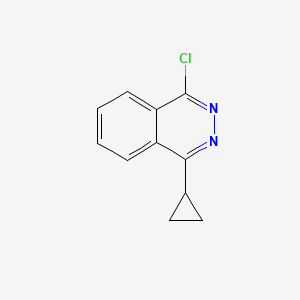
![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)

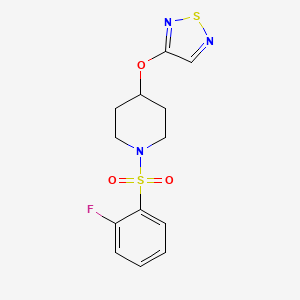
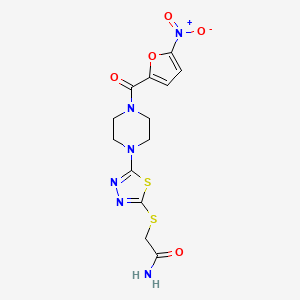
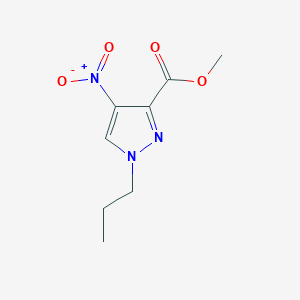
![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)
